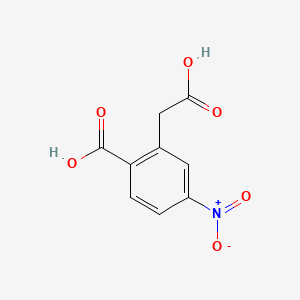

2-(Carboxymethyl)-4-nitrobenzoic acid

Overview

Description

2-(Carboxymethyl)-4-nitrobenzoic acid is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . It is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It is known for its excellent properties like high viscosity, hydrophilicity, defoaming, and chelating ability .

Synthesis Analysis

The synthesis of carboxymethyl derivatives involves several stages, including alkalization, carboxymethylation, purification, and neutralization . The alkalization process aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so they can easily be substituted into carboxymethyl groups using sodium hydroxide in a suitable solvent .Molecular Structure Analysis

Carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (–CH2–COONa) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (–OH, –C–O–C) and hydrophobic (–CH, –CH2–) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Physical And Chemical Properties Analysis

Carboxymethyl cellulose (CMC) is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . The decarboxylation temperature of CMC is increased from 548 to 573 K in the crosslinked samples . The glass and crystalline phase transitions of CMC shifted to higher temperatures with the addition of crosslinkers .Scientific Research Applications

Biomedical Applications

Carboxymethyl cellulose (CMC) hydrogels, which can be prepared using 2-(Carboxymethyl)-4-nitrobenzoic acid, have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . These hydrogels can improve cell viability, highlighting their potential as therapeutic scaffolds for skin tissue engineering .

Drug Delivery

Hydrogels based on carboxymethyl cellulose (CMC) have attracted considerable research attention for the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . The drug release depends on the phytic acid content of the matrix .

Tissue Engineering

The high water content, high porosity, and soft consistency of hydrogels make them the closest mimic of natural tissue in synthetic biomaterials . Therefore, they are widely used in tissue engineering .

Regenerative Medicine

Hydrogels have a wide range of applications in regenerative medicine . They can be formulated into various physical forms, including plates, particles, nanoparticles, coatings, and films .

Diagnostics

Hydrogels are also used in diagnostics . They can be used for cell immobilization , biomolecular or cell separation, and as barrier materials for regulating biological adhesion .

Food Industry

CMCs are used as various auxiliary agents like thickeners, emulsion stabilizers, adhesive stabilizers, and moisture binders in numerous food products and their packaging due to the odorless, tasteless, non-caloric, and physiologically inert properties .

Safety And Hazards

When handling 2-(Carboxymethyl)-4-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Carboxymethyl cellulose and its derivatives have been widely investigated for drug and vaccine delivery in different forms such as hydrogels, fibers, films, nanoparticulate systems, etc., as well as for its bioactive properties . This suggests that there is potential for further development and diverse applications of carboxymethyl cellulose and its derivatives .

properties

IUPAC Name |

2-(carboxymethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXWBQEZGLFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960195 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-4-nitrobenzoic acid | |

CAS RN |

39585-32-5 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

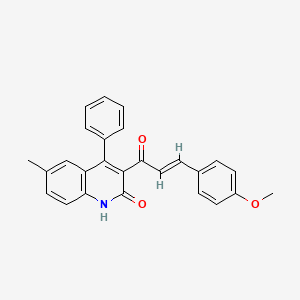

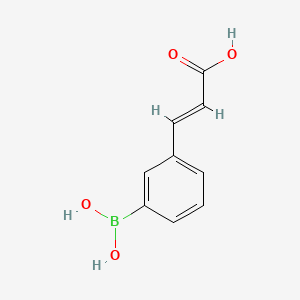

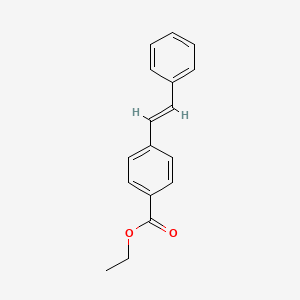

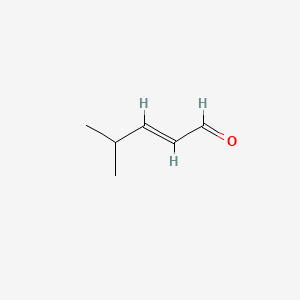

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)